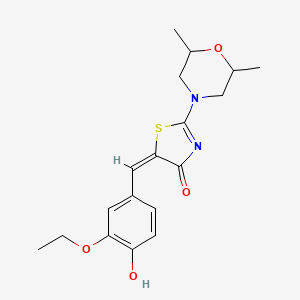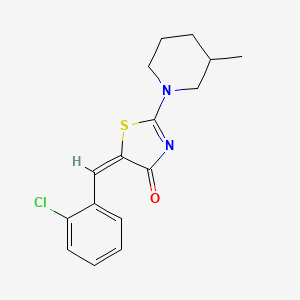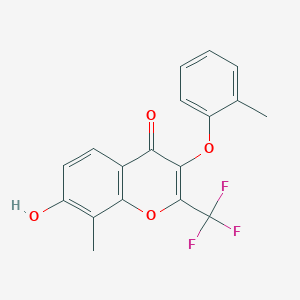![molecular formula C15H16N4O3S B5909868 [2-methoxy-4-[(E)-1,2,4-triazol-4-yliminomethyl]phenyl] 2-prop-2-enylsulfanylacetate](/img/structure/B5909868.png)
[2-methoxy-4-[(E)-1,2,4-triazol-4-yliminomethyl]phenyl] 2-prop-2-enylsulfanylacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-methoxy-4-[(E)-1,2,4-triazol-4-yliminomethyl]phenyl] 2-prop-2-enylsulfanylacetate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a triazole ring, a methoxy group, and a prop-2-enylsulfanylacetate moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-methoxy-4-[(E)-1,2,4-triazol-4-yliminomethyl]phenyl] 2-prop-2-enylsulfanylacetate typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic or basic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of a hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.
Formation of the Prop-2-enylsulfanylacetate Moiety: This moiety can be synthesized by reacting allyl bromide with thioglycolic acid in the presence of a base like sodium hydroxide.
Coupling Reactions: The final step involves coupling the triazole ring, methoxy group, and prop-2-enylsulfanylacetate moiety through a series of condensation reactions using reagents like dicyclohexylcarbodiimide (DCC) and N,N’-dicyclohexylurea (DCU).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the carbonyl group in the acetate moiety, leading to the formation of amines or alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or thiocyanates.
Applications De Recherche Scientifique
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology
In biological research, the compound can be used as a probe to study enzyme activities and protein interactions due to its unique functional groups.
Medicine
The compound has potential therapeutic applications, particularly as an antifungal or antibacterial agent, due to the presence of the triazole ring.
Industry
In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of [2-methoxy-4-[(E)-1,2,4-triazol-4-yliminomethyl]phenyl] 2-prop-2-enylsulfanylacetate involves its interaction with specific molecular targets such as enzymes and receptors. The triazole ring can inhibit the activity of cytochrome P450 enzymes, while the methoxy group can enhance the compound’s binding affinity to its targets. The prop-2-enylsulfanylacetate moiety can interact with thiol groups in proteins, leading to the modulation of protein function and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [2-methoxy-4-[(E)-1,2,4-triazol-4-yliminomethyl]phenyl] acetate
- [2-methoxy-4-[(E)-1,2,4-triazol-4-yliminomethyl]phenyl] sulfanylacetate
- [2-methoxy-4-[(E)-1,2,4-triazol-4-yliminomethyl]phenyl] prop-2-enylacetate
Uniqueness
The uniqueness of [2-methoxy-4-[(E)-1,2,4-triazol-4-yliminomethyl]phenyl] 2-prop-2-enylsulfanylacetate lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity
Propriétés
IUPAC Name |
[2-methoxy-4-[(E)-1,2,4-triazol-4-yliminomethyl]phenyl] 2-prop-2-enylsulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3S/c1-3-6-23-9-15(20)22-13-5-4-12(7-14(13)21-2)8-18-19-10-16-17-11-19/h3-5,7-8,10-11H,1,6,9H2,2H3/b18-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBALWUNOSILCCX-QGMBQPNBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NN2C=NN=C2)OC(=O)CSCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/N2C=NN=C2)OC(=O)CSCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl 11-oxo-3-thia-1,12,16,23-tetrazahexacyclo[11.11.0.02,10.04,9.015,24.017,22]tetracosa-2(10),4(9),13,15,17,19,21,23-octaene-14-carboxylate](/img/structure/B5909791.png)
![3-({[5-(3-nitrophenyl)-2-furyl]methylene}amino)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5909795.png)
![5-[4-(diethylamino)-2-hydroxybenzylidene]-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5909802.png)
![5-(4-tert-butylphenyl)-4-{[(E)-(2-chloro-5-nitrophenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5909813.png)

![8-methoxy-3-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-6H-benzo[c]chromen-6-one](/img/structure/B5909823.png)
![4-{[(E)-(5-bromo-2-fluorophenyl)methylidene]amino}-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5909852.png)

![3-[(2,6-dimethyl-4-morpholinyl)methyl]-5-(2-furylmethylene)-1,3-thiazolidine-2,4-dione](/img/structure/B5909861.png)
![5-(4-chlorophenyl)-4-{[(E)-(3-fluorophenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5909865.png)

![3-[(2,6-dimethyl-4-morpholinyl)methyl]-5-(2-methoxybenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B5909887.png)
![4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl 2-(acetyloxy)benzoate](/img/structure/B5909892.png)

